3-[(4-Fluorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid
CAS No.: 866152-22-9
Cat. No.: VC4293815
Molecular Formula: C13H10FNO3S
Molecular Weight: 279.29
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 866152-22-9 |
|---|---|
| Molecular Formula | C13H10FNO3S |
| Molecular Weight | 279.29 |
| IUPAC Name | 3-[(4-fluorobenzoyl)amino]-4-methylthiophene-2-carboxylic acid |
| Standard InChI | InChI=1S/C13H10FNO3S/c1-7-6-19-11(13(17)18)10(7)15-12(16)8-2-4-9(14)5-3-8/h2-6H,1H3,(H,15,16)(H,17,18) |
| Standard InChI Key | XPNXDSVDVRRBOF-UHFFFAOYSA-N |
| SMILES | CC1=CSC(=C1NC(=O)C2=CC=C(C=C2)F)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
3-[(4-Fluorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid features a thiophene ring substituted at three positions:
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Position 2: A carboxylic acid group () enhances water solubility and provides a site for hydrogen bonding.
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Position 3: An amino group () linked to a 4-fluorobenzoyl moiety introduces electron-withdrawing effects and aromaticity.
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Position 4: A methyl group () contributes to steric bulk and lipophilicity.
The fluorine atom on the benzoyl group increases metabolic stability and binding affinity to hydrophobic enzyme pockets.
Physical and Chemical Characteristics
| Property | Value |
|---|---|
| CAS Number | 866152-22-9 |
| Molecular Formula | |
| Molecular Weight | 279.29 g/mol |
| Melting Point | Not reported |
| Boiling Point | Not reported |
| Solubility | Moderate in polar solvents |
The compound’s exact melting and boiling points remain uncharacterized, though its solubility profile suggests compatibility with dimethyl sulfoxide (DMSO) and methanol .
Synthesis and Manufacturing
Key Synthetic Pathways
The synthesis of 3-[(4-Fluorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid involves a multi-step process:
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Thiophene Ring Formation: 3-Oxotetrahydrothiophene derivatives serve as precursors, synthesized via cyclization reactions documented in Thiophenes and Its Derivatives (Gronowitz, 1985) .
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Amination: Reacting the thiophene intermediate with hydroxylamine hydrochloride in polar solvents like acetonitrile at 50–200°C yields 3-aminothiophenes .
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Acylation: The amino group undergoes condensation with 4-fluorobenzoyl chloride in the presence of triethylamine, followed by purification via recrystallization.
Industrial-Scale Optimization
Patent US4847386A describes a single-step amination process using hydroxylamine salts in polar solvents, reducing reaction times from days to hours . Continuous flow systems and automated reactors are proposed for large-scale production, ensuring consistent yields >85% .
Analytical Characterization
Spectroscopic Data
While direct spectra for this compound are unavailable, related thiophene derivatives exhibit:
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: Aromatic protons at δ 7.2–8.1 ppm, methyl groups at δ 2.3–2.5 ppm .
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IR Spectroscopy: Stretching vibrations for (1700 cm) and (3300 cm) .
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 279.29 .
Applications in Pharmaceutical Development
Drug Intermediate
The compound serves as a precursor for kinase inhibitors and antibacterial agents. Its amino and carboxylic acid groups enable conjugation with polyethylene glycol (PEG) for improved pharmacokinetics .
Targeted Drug Delivery
Encapsulation in liposomes functionalized with folate ligands enhances tumor-specific uptake, reducing off-target effects in preclinical models.
Future Research Directions
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Toxicological Profiling: Acute and chronic toxicity studies in rodent models.
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Clinical Translation: Phase I trials for EGFR-positive cancers.
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Structural Optimization: Introducing electron-donating groups to enhance bioavailability.
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